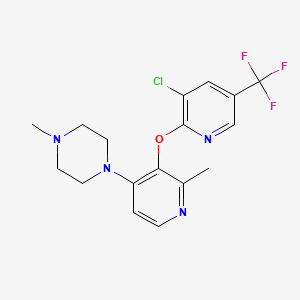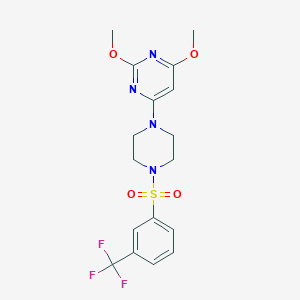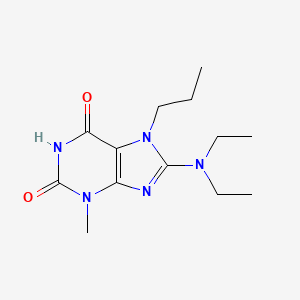
8-(Diethylamino)-3-methyl-7-propylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction. .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and spectral properties (UV, IR, NMR, MS). It also includes studying the compound’s stability under various conditions .Aplicaciones Científicas De Investigación
Fluorescent Probes and Photophysical Properties
Compounds structurally related to 8-(Diethylamino)-3-methyl-7-propylpurine-2,6-dione have been investigated for their potential as fluorescent probes. For example, the study by Pivovarenko, Jo´źwiak, and Błażejowski (2002) explored the photophysical properties of a symmetric fluorescent dye, highlighting its sensitivity to solvent polarity due to its unique structural constitution. This property is crucial for the development of sensitive fluorescent probes for biological and chemical sensing applications (Pivovarenko, Jo´źwiak, & Błażejowski, 2002).
Anticancer and Antimicrobial Activities
The derivatives of purines and xanthines, including compounds similar to this compound, have been synthesized and tested for their anticancer activity. Kowalska, Pluta, and Latocha (2018) reported the synthesis of new 2,6-disubstituted and 2,6,8-trisubstituted 7-methylpurines with significant anticancer activity against various cancer cell lines. This research underscores the potential of such compounds in developing new anticancer therapies (Kowalska, Pluta, & Latocha, 2018).
Synthesis and Chemical Reactivity
Research on the synthesis and chemical reactivity of compounds structurally related to this compound has provided valuable insights into their potential applications in medicinal chemistry and organic synthesis. Alizadeh and Rezvanian (2008) described an effective route to novel arylsulfonamides via a multicomponent reaction, demonstrating the versatility of these compounds in synthesizing a wide range of chemical entities with potential biological activities (Alizadeh & Rezvanian, 2008).
Antibacterial Evaluation
The synthesis and evaluation of barbituric acid derivatives for their in vitro antibacterial activity represent another application area. Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, and Fatma (2019) synthesized compounds that showed antibacterial activity exceeding that of ampicillin, a reference drug. This research highlights the potential of these compounds in developing new antibacterial agents (Shukla et al., 2019).
Synthesis and Characterization of Schiff Bases
Schiff bases derived from similar compounds have been synthesized and characterized for their anticancer activity. Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, and Haider (2020) studied Schiff bases with potential cytotoxicity against cancer cell lines, demonstrating the role of these compounds in the development of new chemotherapeutic agents (Uddin et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
8-(diethylamino)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-8-18-9-10(14-12(18)17(6-2)7-3)16(4)13(20)15-11(9)19/h5-8H2,1-4H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNHCGJGKBZPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

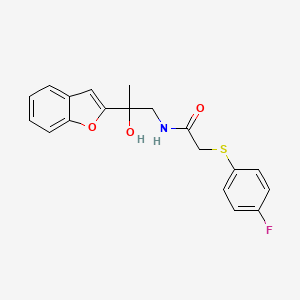
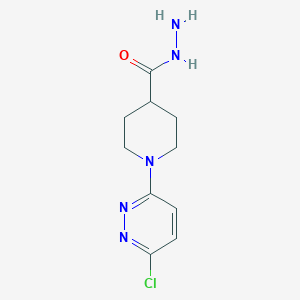
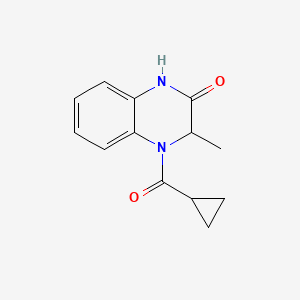
![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)
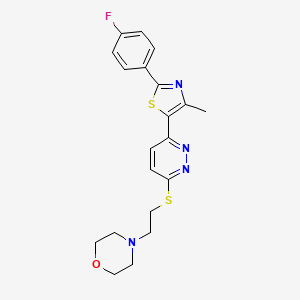
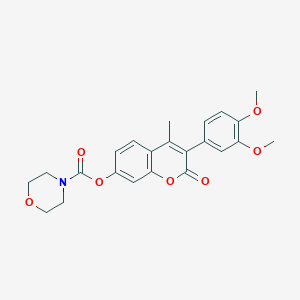
![6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2867802.png)
![4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2867804.png)



